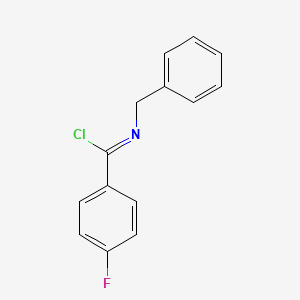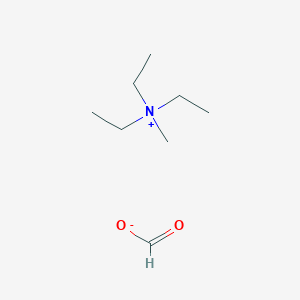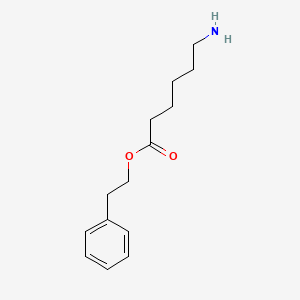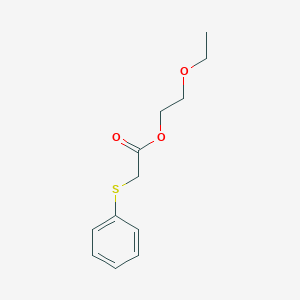
Chromium;oxo(sulfanylidene)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium;oxo(sulfanylidene)molybdenum is a complex compound that combines the unique properties of chromium and molybdenum. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and biochemistry. The presence of oxo and sulfanylidene ligands adds to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium;oxo(sulfanylidene)molybdenum typically involves the reaction of chromium and molybdenum precursors under controlled conditions. One common method is the reaction of chromium(V) oxide with molybdenum disulfide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature processes and the use of specialized equipment to ensure purity and yield. Techniques such as chemical vapor deposition (CVD) and solid-state reactions are often employed to produce large quantities of the compound for industrial applications.
化学反応の分析
Types of Reactions
Chromium;oxo(sulfanylidene)molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxo-molybdenum(VI) species, while reduction reactions may yield molybdenum(IV) complexes.
科学的研究の応用
Chromium;oxo(sulfanylidene)molybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
作用機序
The mechanism by which chromium;oxo(sulfanylidene)molybdenum exerts its effects involves the interaction of its oxo and sulfanylidene ligands with various molecular targets. In catalytic processes, the compound facilitates the transfer of oxygen or sulfur atoms to substrates, thereby promoting oxidation or reduction reactions. The molecular pathways involved often include the formation of intermediate species that are highly reactive and capable of driving the desired chemical transformations.
類似化合物との比較
Chromium;oxo(sulfanylidene)molybdenum can be compared with other similar compounds, such as:
Chromium oxides: These compounds are primarily used as catalysts and in materials science.
Molybdenum oxides: Known for their catalytic properties and applications in electronics.
Oxo-molybdenum complexes: These are widely studied for their role in biological systems and as catalysts in organic synthesis.
The uniqueness of this compound lies in its combination of chromium and molybdenum, which imparts a unique set of properties that are not found in the individual oxides or complexes of these elements.
特性
| 139920-09-5 | |
分子式 |
CrMoOS |
分子量 |
196.01 g/mol |
IUPAC名 |
chromium;oxo(sulfanylidene)molybdenum |
InChI |
InChI=1S/Cr.Mo.O.S |
InChIキー |
WHHNJMQJJKHUSH-UHFFFAOYSA-N |
正規SMILES |
O=[Mo]=S.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
